2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
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Overview
Description
2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or nitrophenoxy groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with known biological activity.
4-Nitrophenoxyacetic Acid: A compound with a similar nitrophenoxy group but different core structure.
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide: A compound lacking the nitrophenoxy group.
Uniqueness
2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is unique due to the combination of its quinazolinone core, phenyl group, nitrophenoxy group, and acetamide linkage. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
89632-45-1 |
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Molecular Formula |
C22H16N4O5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H16N4O5/c27-20(14-31-17-12-10-16(11-13-17)26(29)30)24-25-21(15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)22(25)28/h1-13H,14H2,(H,24,27) |
InChI Key |
XFEIMXPKUAYTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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